4-hydroxy-5-octoxy-5-oxopentanoic acid
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Overview
Description
Octyl-.alpha.-hydroxyglutarate: is a derivative of 2-hydroxyglutarate, a compound that plays a significant role in cellular metabolism. It is a cell-permeable form of 2-hydroxyglutarate, which allows it to be used in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl-.alpha.-hydroxyglutarate can be synthesized through the esterification of 2-hydroxyglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of octyl-.alpha.-hydroxyglutarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Octyl-.alpha.-hydroxyglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octyl-.alpha.-ketoglutarate.
Reduction: It can be reduced to form octyl-.alpha.-hydroxyglutaric acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Octyl-.alpha.-ketoglutarate.
Reduction: Octyl-.alpha.-hydroxyglutaric acid.
Substitution: Various octyl-.alpha.-hydroxyglutarate derivatives.
Scientific Research Applications
Octyl-.alpha.-hydroxyglutarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used to study cellular metabolism and enzyme activity, particularly in relation to 2-hydroxyglutarate dehydrogenases.
Medicine: It is used in cancer research to study the effects of 2-hydroxyglutarate on tumor growth and progression.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
Octyl-.alpha.-hydroxyglutarate exerts its effects by mimicking the natural substrate of 2-hydroxyglutarate dehydrogenases. It competitively inhibits these enzymes, leading to the accumulation of 2-hydroxyglutarate in cells. This accumulation can affect various cellular processes, including DNA methylation and histone modification, ultimately influencing gene expression and cell behavior .
Comparison with Similar Compounds
2-Hydroxyglutarate: The parent compound of octyl-.alpha.-hydroxyglutarate.
Octyl-.alpha.-ketoglutarate: An oxidized form of octyl-.alpha.-hydroxyglutarate.
Octyl-.alpha.-hydroxyglutaric acid: A reduced form of octyl-.alpha.-hydroxyglutarate.
Uniqueness: Octyl-.alpha.-hydroxyglutarate is unique due to its cell-permeable nature, which allows it to be used in various in vitro and in vivo studies. Its ability to inhibit 2-hydroxyglutarate dehydrogenases makes it a valuable tool in cancer research and other biomedical applications .
Biological Activity
4-Hydroxy-5-octoxy-5-oxopentanoic acid, also known as (2S)-Octyl-alpha-hydroxyglutarate, is a compound of significant interest in biochemical research, particularly in the fields of cancer biology and metabolic modulation. This article explores its biological activity, synthesis methods, and implications in various studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes an octyl group attached to an alpha-hydroxyglutarate moiety. The synthesis typically involves the esterification of alpha-hydroxyglutaric acid with octanol under controlled conditions to ensure high purity and yield. The reaction can be catalyzed by acid catalysts, and protecting groups may be used to prevent side reactions during the process.
Research indicates that this compound exhibits several biological activities:
- Inhibition of ATP Synthase : The compound has been shown to inhibit ATP synthase, leading to decreased ATP production. This effect alters energy metabolism within cells, which is particularly relevant in cancer cells with mutations in isocitrate dehydrogenase (IDH) genes.
- Modulation of mTOR Signaling : It influences mTOR signaling pathways, mimicking dietary restriction effects that can extend lifespan in model organisms such as Caenorhabditis elegans.
- Oxidative Stress Response : The compound impacts oxidative stress responses, which are critical in the context of cellular aging and cancer progression.
Case Studies and Research Findings
- Cancer Research : Studies have demonstrated that treatment with this compound can lead to DNA double-strand breaks in cancer cells, potentially contributing to cell death. This property makes it a valuable tool for investigating the effects of elevated levels of 2-hydroxyglutarate (2-HG) on cellular functions.
- Metabolic Reprogramming : The compound plays a role in the metabolic reprogramming associated with IDH mutations in tumors. Its ability to modulate cellular signaling pathways makes it a subject of interest for understanding tumorigenesis and developing therapeutic strategies.
Comparative Analysis
The following table summarizes the biological roles and unique aspects of compounds structurally related to this compound:
Compound | Structural Features | Biological Role | Unique Aspects |
---|---|---|---|
This compound | Octyl group + alpha-hydroxyglutarate | Inhibits dioxygenases; alters metabolism | Specific octyl ester form |
Alpha-Ketoglutarate | Dicarboxylic acid with ketone | Central metabolite in energy production | Core component of Krebs cycle |
2-Hydroxyglutarate | Hydroxyl group on glutaric acid | Oncometabolite; affects cell signaling | Accumulates in cancer; distinct enantiomers |
Succinic Acid | Dicarboxylic acid without ketone | Involved in Krebs cycle | Simpler structure; no hydroxyl group |
Properties
IUPAC Name |
4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.